molecular formula C25H31NO3S B2621201 (4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1421453-81-7

(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2621201
CAS No.: 1421453-81-7
M. Wt: 425.59
InChI Key: WOYFDZQYQBEYPK-UHFFFAOYSA-N
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Description

(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic compound that features a piperidine ring, a tetrahydropyran ring, and a methoxyphenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.

    Attachment of the Methoxyphenylthio Group: This step involves the reaction of the piperidine intermediate with a methoxyphenylthio compound under basic conditions.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced through a cyclization reaction, often catalyzed by an acid or base.

    Final Coupling Reaction: The final step involves coupling the piperidine intermediate with the tetrahydropyran intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine and tetrahydropyran rings can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions of piperidine and tetrahydropyran-containing molecules with biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, (4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of (4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxyphenylthio group and the piperidine ring may play key roles in binding to these targets, while the tetrahydropyran ring may influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    (4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone: The parent compound.

    (4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)ethanone: A similar compound with an ethanone group instead of a methanone group.

    (4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)propanone: A similar compound with a propanone group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO3S/c1-28-22-7-9-23(10-8-22)30-19-20-11-15-26(16-12-20)24(27)25(13-17-29-18-14-25)21-5-3-2-4-6-21/h2-10,20H,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYFDZQYQBEYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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